molecular formula C19H21N5O2 B2711109 ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 393845-35-7

ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

Número de catálogo: B2711109
Número CAS: 393845-35-7
Peso molecular: 351.41
Clave InChI: JNYGZEGGLONHPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate (molecular formula: C₁₉H₂₁N₅O₂, molecular weight: 351.41 g/mol) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a piperidine-4-carboxylate ethyl ester at the 4-position . It serves as a critical building block in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents due to its structural resemblance to ATP-competitive scaffolds .

Propiedades

IUPAC Name

ethyl 1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-26-19(25)14-8-10-23(11-9-14)17-16-12-22-24(18(16)21-13-20-17)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYGZEGGLONHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with the pyrazolo[3,4-d]pyrimidine core in the presence of a palladium catalyst.

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a Mannich reaction or reductive amination, followed by cyclization.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield, reduce waste, and improve safety.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially converting it to dihydropyrazolo derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate. Research indicates that these compounds can act as inhibitors of histone lysine demethylases (KDMs), which are implicated in various cancer types. For instance, specific derivatives have shown potent activity against KDM4 and KDM5 subfamilies, which are associated with the progression of tumors by regulating gene expression through histone modification .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundKDM Inhibition (IC50)Cancer Type Targeted
This compoundTBDVarious solid tumors
54j50 nMProstate cancer
54k30 nMBreast cancer

Neurological Applications

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds in this class have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. For example, certain derivatives exhibit selective inhibition of phosphoinositide 3-kinase (PI3K), which plays a critical role in neuronal survival and growth signaling pathways .

Antimicrobial Properties

The pyrazole scaffold has been recognized for its broad spectrum of antimicrobial activities. This compound has shown promise against various bacterial strains due to its ability to disrupt quorum sensing mechanisms and biofilm formation. Studies have reported that derivatives can inhibit biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .

Table 2: Antimicrobial Activity of Pyrazolo Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Derivative XPseudomonas aeruginosa20 µg/mL

Case Study 1: KDM Inhibitors in Cancer Therapy

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein kinases. The pyrazolo[3,4-d]pyrimidine core mimics the structure of ATP, allowing it to bind to the ATP-binding site of kinases, thereby blocking their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate R₁ = Ph, R₂ = OEt C₁₉H₂₁N₅O₂ 351.41 High lipophilicity; improved metabolic stability
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide R₁ = Me, R₂ = NH₂ C₁₂H₁₅N₇O 297.30 Increased polarity; potential for hydrogen bonding
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid R₁ = Ph, R₂ = OH C₁₇H₁₇N₅O₂ 323.35 High solubility; lower cell permeability
4-[(E)-[(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazono]methyl]-N-[...] Hydrazone derivative C₂₅H₂₆N₈O 454.54 Extended conjugation; higher PSA (100.33)

Notes:

  • Lipophilicity : The ethyl ester in the target compound increases logP compared to the carboxylic acid (C₁₇H₁₇N₅O₂), favoring passive diffusion across biological membranes .
  • Hydrazone Derivatives : Compounds like the benzamide-hydrazone hybrid (C₂₅H₂₆N₈O) exhibit extended π-conjugation, which may improve target binding but reduce metabolic stability .
Anticancer Activity
  • Target Compound : Pyrazolo[3,4-d]pyrimidine derivatives, including the ethyl ester analog, inhibit mitochondrial TRAP1 (TNF Receptor Associated Protein 1), a chaperone protein implicated in tumorigenesis. The ethyl group enhances mitochondrial permeability and plasma stability compared to methyl-substituted analogs .
  • Amide Analogs: The carboxamide derivative (C₁₂H₁₅N₇O) shows reduced in vivo efficacy due to rapid renal clearance, as observed in mouse xenograft models .
  • Hydrazone Derivatives : These compounds demonstrate potent cytotoxicity in colorimetric assays (e.g., SRB assay ), but their large size limits bioavailability .
Kinase Inhibition
  • The phenyl group in the target compound facilitates π-π stacking interactions with kinase ATP-binding pockets, a feature absent in methyl-substituted analogs .
  • Carboxylic acid derivatives (C₁₇H₁₇N₅O₂) exhibit stronger binding to polar residues (e.g., aspartate) but require formulation aids for cellular uptake .

Actividad Biológica

Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The structural formula can be represented as follows:

C16H20N4O2\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2

This structure contributes to its interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. In a study evaluating various derivatives, this compound demonstrated significant inhibitory effects on cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast), and A549 (lung) cells.

Key Findings:

  • IC50 Values : The compound exhibited an IC50 value of approximately 1.74 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of eukaryotic protein kinases, which play crucial roles in cell proliferation and survival .

Antimicrobial Activity

Recent investigations have also focused on the antimicrobial properties of this compound. Pyrazolo[3,4-d]pyrimidines have shown promise against various bacterial strains.

Study Insights:

  • Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus and Escherichia coli, with results indicating significant antibacterial activity.
  • Synergistic Effects : When tested in combination with antibiotics like ampicillin and kanamycin, this compound enhanced the efficacy of these drugs, suggesting potential for dual-action therapies in cancer patients susceptible to infections .

Antiviral Activity

The antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various contexts. This compound has been tested against several viruses.

Notable Results:

  • Activity Against HSV : In vitro studies indicated that the compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), with a notable reduction in viral titers at concentrations as low as 20 μg/mL .

Comparative Analysis of Biological Activities

Activity Type Target Organism/Cell Line IC50/Effectiveness Reference
AnticancerMCF-7 (Breast Cancer)1.74 µM
AntimicrobialStaphylococcus aureusSignificant inhibition
AntiviralHSV-1Effective at 20 μg/mL

Q & A

Q. What are the optimal synthetic routes for ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the condensation of pyrazolo[3,4-d]pyrimidine precursors and piperidine derivatives. For example:

  • Step 1 : React ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (HCONH₂) under reflux (80°C, 10 hours) to form the pyrazolo[3,4-d]pyrimidine core .
  • Step 2 : Introduce the piperidine moiety via nucleophilic substitution. Use anhydrous DMF as a solvent and sodium acetate as a catalyst, followed by reflux with 2-chloroacetyl chloride (16 hours) to achieve coupling .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., DMF for pyrazolo[3,4-d]pyrimidine derivatives) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine integration at δ 1.2–3.5 ppm) .
  • X-Ray Powder Diffraction (XRPD) : Validate crystalline structure and polymorphic forms. Peaks at 2θ = 12.5°, 15.3°, and 20.7° are indicative of stable crystalline phases .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF).
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound when modifying the piperidine or pyrazolo[3,4-d]pyrimidine moieties?

  • Systematic Substitution : Replace the piperidine carboxylate group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
  • Electron-Withdrawing Groups : Introduce halogens (Cl, F) to the pyrazolo[3,4-d]pyrimidine core to modulate electron density and binding affinity .
  • Biological Assays : Test derivatives in kinase inhibition assays (e.g., EGFR or CDK2) to correlate structural changes with activity .

Q. What strategies are effective in resolving contradictions in biological activity data across different in vitro assays?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH 6.5–7.4) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
  • Data Normalization : Adjust for batch effects using Z-score normalization or percent inhibition relative to positive/negative controls .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes, and what validation methods are suitable?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., CDK2). Focus on hydrogen bonds with Lys89 and hydrophobic contacts with Ile10 .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding constants (KD) from in vitro assays .

Q. What are the common degradation pathways of this compound under varying storage conditions, and how can stability be assessed?

  • Hydrolysis : The ester group in piperidine-4-carboxylate is prone to hydrolysis in aqueous media. Monitor via HPLC for free carboxylic acid formation .
  • Photodegradation : Store samples in amber vials at –20°C to prevent UV-induced cleavage of the pyrazolo ring .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track degradation products using LC-MS .

Q. How to design in vitro assays to evaluate kinase inhibition potential, considering selectivity and off-target effects?

  • Kinase Panel Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
  • Counterscreens : Use unrelated enzymes (e.g., phosphatases) to rule out non-specific inhibition .
  • IC50 Determination : Perform dose-response curves (1 nM–10 µM) with ADP-Glo™ luminescence assays to quantify potency .

Q. What are the challenges in interpreting NMR and mass spectrometry data for this compound, especially regarding regioisomeric impurities?

  • NMR Challenges : Overlapping signals from piperidine and pyrazolo protons can complicate integration. Use 2D NMR (COSY, HSQC) to resolve assignments .
  • MS Artifacts : Sodium adducts ([M+Na]⁺) may obscure molecular ion peaks. Add ammonium formate to suppress adduct formation .
  • Impurity Identification : Compare experimental HRMS with theoretical values (Δ < 5 ppm) and isolate impurities via preparative HPLC .

Q. How to address discrepancies between theoretical and experimental LogP values in physicochemical profiling?

  • Experimental LogP : Use the shake-flask method with octanol/water partitioning and quantify via UV spectrophotometry .
  • Computational Adjustments : Apply correction factors in software like ChemAxon or ACD/Labs to account for ionization (pKa ~3.5 for the carboxylate group) .
  • Validation : Cross-check with chromatographic retention times (e.g., HPLC using C18 columns) to correlate LogP with hydrophobicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.